![molecular formula C11H19N3O6S B13764273 [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate CAS No. 63273-78-9](/img/structure/B13764273.png)
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate is a heterocyclic organic compound with the molecular formula C₁₁H₁₉N₃O₆S and a molecular weight of 321.35 g/mol . This compound is known for its unique structure, which includes both azaniumylidene and hydroxyphenoxy groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate involves several steps. One common method includes the reaction of 2-hydroxy-3-(3-methylphenoxy)propylamine with guanidine sulfate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyphenoxy group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used but often include modified amine or phenoxy derivatives.
Aplicaciones Científicas De Investigación
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes, altering their activity and leading to changes in biochemical pathways. The hydroxyphenoxy group allows it to interact with cellular membranes, potentially affecting membrane permeability and signaling pathways .
Comparación Con Compuestos Similares
Similar compounds include:
Trifluorotoluene: An organic compound used as a solvent and synthetic intermediate.
Sulfur compounds: These include various sulfur-containing organic molecules with different oxidation states and reactivity.
Ofloxacin related compounds: These are used in pharmaceutical applications and have similar structural features.
Compared to these compounds, [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate is unique due to its combination of azaniumylidene and hydroxyphenoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63273-78-9 |
|---|---|
Fórmula molecular |
C11H19N3O6S |
Peso molecular |
321.35 g/mol |
Nombre IUPAC |
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate |
InChI |
InChI=1S/C11H17N3O2.H2O4S/c1-8-3-2-4-10(5-8)16-7-9(15)6-14-11(12)13;1-5(2,3)4/h2-5,9,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
Clave InChI |
QIDKYAGUJVLCOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(C[NH2+]C(=[NH2+])N)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


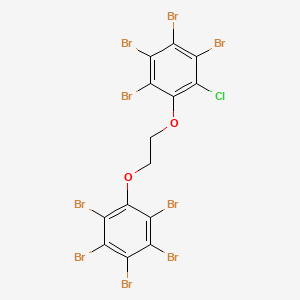

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
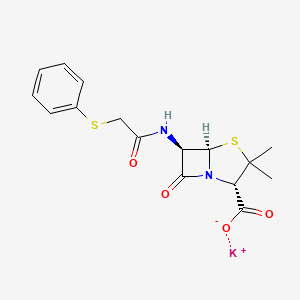
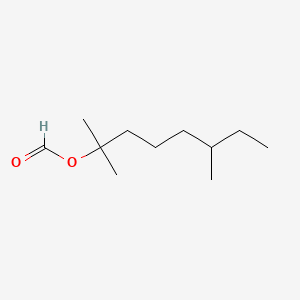
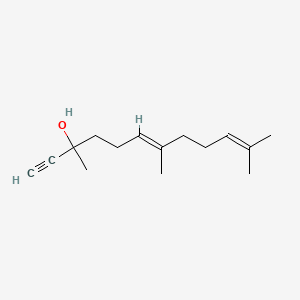
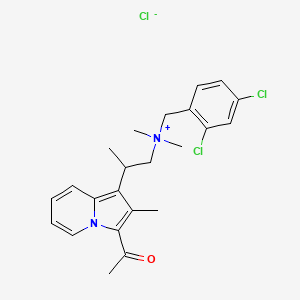
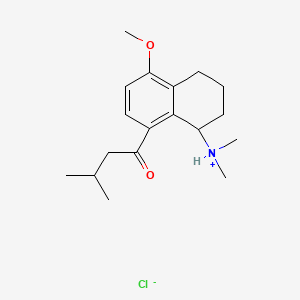
![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
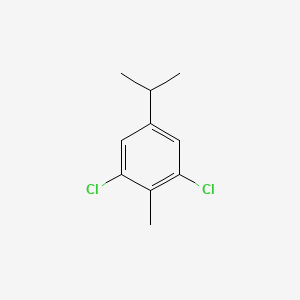
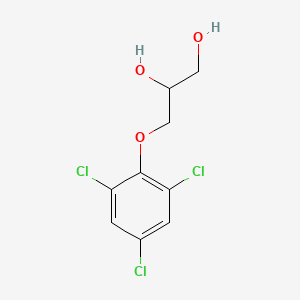
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
